3-(4-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine 3-(4-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 2090266-11-6
VCID: VC3154781
InChI: InChI=1S/C12H10ClN3/c1-2-6-16-9-11(7-13)12(15-16)10-4-3-5-14-8-10/h1,3-5,8-9H,6-7H2
SMILES: C#CCN1C=C(C(=N1)C2=CN=CC=C2)CCl
Molecular Formula: C12H10ClN3
Molecular Weight: 231.68 g/mol

3-(4-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine

CAS No.: 2090266-11-6

Cat. No.: VC3154781

Molecular Formula: C12H10ClN3

Molecular Weight: 231.68 g/mol

* For research use only. Not for human or veterinary use.

3-(4-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine - 2090266-11-6

Specification

CAS No. 2090266-11-6
Molecular Formula C12H10ClN3
Molecular Weight 231.68 g/mol
IUPAC Name 3-[4-(chloromethyl)-1-prop-2-ynylpyrazol-3-yl]pyridine
Standard InChI InChI=1S/C12H10ClN3/c1-2-6-16-9-11(7-13)12(15-16)10-4-3-5-14-8-10/h1,3-5,8-9H,6-7H2
Standard InChI Key PCGQAXPJUNWLMC-UHFFFAOYSA-N
SMILES C#CCN1C=C(C(=N1)C2=CN=CC=C2)CCl
Canonical SMILES C#CCN1C=C(C(=N1)C2=CN=CC=C2)CCl

Introduction

3-(4-(Chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine is a complex organic compound that incorporates a pyridine ring linked to a pyrazole moiety. The compound features a chloromethyl group attached to the pyrazole ring and a prop-2-yn-1-yl (propargyl) group, which provides a reactive site for further chemical modifications. This compound is of interest in organic synthesis and potentially in pharmaceutical or materials science applications due to its functional groups.

Synthesis and Applications

The synthesis of 3-(4-(Chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine typically involves multiple steps, starting from simpler pyrazole and pyridine derivatives. The presence of a chloromethyl group allows for further functionalization through nucleophilic substitution reactions, while the propargyl group can participate in click chemistry reactions, providing a versatile platform for the creation of complex molecules.

Potential ApplicationsDescription
PharmaceuticalsThe compound's structure suggests potential biological activity, making it a candidate for drug discovery efforts.
Materials ScienceThe reactive groups could be used to create novel materials with specific properties.
Organic SynthesisUseful as an intermediate in the synthesis of more complex molecules.

Safety and Handling

Handling 3-(4-(Chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine requires caution due to the presence of reactive and potentially hazardous groups. The chloromethyl group is known to be reactive and may pose health risks if not handled properly.

Hazard InformationDescription
ToxicityMay be harmful if ingested or inhaled.
Skin IrritationMay cause skin irritation.
Eye ProtectionProtective eyewear is recommended.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator